6-Bromoquinazolin-4-amine
Overview
Description
6-Bromoquinazolin-4-amine is a stable compound characterized by a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound has a bromine atom at the 6th position and an amino group at the 4th position of the quinazoline ring .
Mechanism of Action
Target of Action
Quinazolinones, the class of compounds to which 6-bromoquinazolin-4-amine belongs, are known to exhibit a broad spectrum of biological activities . They have been reported to have antimicrobial, antimalarial, anticancer, anti-inflammatory, and anticonvulsant properties . The specific targets for this compound may vary depending on these activities.
Mode of Action
Quinazolinones are known to interact with various biological targets to exert their effects
Biochemical Pathways
Given the broad range of activities exhibited by quinazolinones, it is likely that multiple pathways are affected . These could potentially include pathways related to cell proliferation (in the case of anticancer activity), inflammatory response (for anti-inflammatory activity), or neuronal signaling (for anticonvulsant activity).
Pharmacokinetics
It is known to be a solid compound with a molecular weight of 22406 .
Result of Action
Based on the known activities of quinazolinones, it could potentially induce cell death in cancer cells (if it has anticancer activity), modulate inflammatory responses (if it has anti-inflammatory activity), or alter neuronal signaling (if it has anticonvulsant activity) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazolin-4-amine typically involves the reaction of 6-bromoanthranilic acid with formamide under specific conditions. This reaction produces the quinazoline core with the desired substitutions . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Amination Reactions: The amino group can react with various electrophiles to form substituted quinazolines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Amination Reactions: Reagents like aromatic amines and conditions involving heating and the use of bases like potassium carbonate are typical.
Major Products:
Scientific Research Applications
6-Bromoquinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
6-Bromo-2-(4-pyridyl)-quinazolin-4-one: Similar in structure but with a pyridyl group at the 2nd position.
6-Bromoquinazolin-4-one: Lacks the amino group at the 4th position but retains the bromine substitution.
Uniqueness: 6-Bromoquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromoquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKWLXHKAPOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352547 | |
Record name | 6-bromoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21419-48-7 | |
Record name | 6-Bromo-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21419-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromoquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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